tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate
Description
Properties
CAS No. |
1956331-11-5 |
|---|---|
Molecular Formula |
C12H16ClN3O5 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClN3O5/c1-5-20-9-8(13)7(16(18)19)6-14-10(9)15-11(17)21-12(2,3)4/h6H,5H2,1-4H3,(H,14,15,17) |
InChI Key |
MJFSELMRQKUNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-ethoxy-5-nitropyridine with tert-butyl carbamate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 4 of the pyridine ring is susceptible to nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Aromatic Substitution | Amines (e.g., benzylamine), K₂CO₃, DMF, 80–100°C | Replacement of Cl with amine groups | Moderate yields (~60–75%) |
| SNAr with Thiols | Thiophenol, Cs₂CO₃, DMSO, 50°C | Thioether formation at position 4 | High regioselectivity |
Key Findings :
-
The electron-withdrawing nitro group at position 5 activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
-
Steric hindrance from the tert-butyl carbamate and ethoxy groups influences reaction rates and regioselectivity.
Reduction of the Nitro Group
The nitro group at position 5 can be reduced to an amine, enabling further functionalization.
| Reducing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | 5-Amino derivative | Intermediate for cyclization |
| Hydrazine/Rh/C | THF, 23°C, 3 h | Hydroxylamine intermediate | Precursor to carbamates |
Mechanistic Insight :
-
Catalytic hydrogenation with Pd-C typically proceeds via a stepwise electron-transfer pathway .
-
Reduction with hydrazine and Rh/C generates a hydroxylamine intermediate, which can undergo further reactions (e.g., cyclization) .
Carbamate Decomposition and Rearrangement
The tert-butyl carbamate group undergoes decomposition under acidic or thermal conditions.
Key Data :
-
Carbamate cleavage in acidic media follows a protonation-decarboxylation mechanism .
-
Curtius rearrangement generates reactive isocyanates, useful for forming urea derivatives .
Palladium-Catalyzed Cross-Coupling
The chloro group participates in cross-coupling reactions, expanding structural diversity.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 90°C | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | Primary amines, Pd₂(dba)₃, Xantphos | C–N bond formation | ~65% |
Optimization Note :
-
Use of cesium carbonate and tetrabutylammonium iodide (TBAI) enhances coupling efficiency by stabilizing intermediates .
Functionalization via the Ethoxy Group
The ethoxy group at position 3 can be modified under harsh conditions.
| Reaction | Conditions | Outcome | Challenges |
|---|---|---|---|
| O-Dealkylation | BBr₃, DCM, –78°C | Phenol formation | Low yield (~30%) |
| Alkylation | Alkyl halides, NaH, THF | Ether derivatives | Limited by steric bulk |
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally related carbamates:
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 4-Chloro-N-(tert-butoxycarbonyl)aniline | Aniline backbone | Faster SNAr due to lower steric hindrance |
| Ethyl (4-chloro-3-nitropyridin-2-yl)carbamate | Ethyl carbamate | Higher solubility in polar solvents |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.
-
Photodegradation : Nitro group undergoes photoreduction under UV light, forming nitroso intermediates.
Scientific Research Applications
Anticancer Research
Research has indicated that compounds similar to tert-butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitropyridine compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development into therapeutic agents.
Antimicrobial Activity
The compound's structure indicates potential antimicrobial activity. The presence of the nitro group is often associated with antibacterial properties, making it a candidate for further investigation in this area.
Case Study:
A study explored the antibacterial effects of similar carbamate derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration of this compound .
Synthetic Intermediates
This compound can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups allow for various chemical transformations.
Synthesis Methods:
The synthesis of this compound can be achieved through several methodologies, including:
- Nucleophilic substitution reactions involving chloro-substituted pyridines.
- Coupling reactions with ethoxycarbonyl derivatives.
These methods enhance its utility in developing new pharmaceuticals or agrochemicals .
Pesticide Development
Given its structural characteristics, there is potential for this compound to be explored as a pesticide or herbicide. The nitro group may confer herbicidal properties, making it suitable for agricultural applications.
Case Study:
Research on similar compounds has shown effectiveness against specific pests and weeds, leading to interest in developing formulations that incorporate this compound .
Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzymatic functions, resulting in the inhibition of biological processes. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the alkoxy substituent at position 3 of the pyridine ring. These modifications influence molecular weight, electronic properties, and steric effects, which are critical for reactivity and applications.
Key Structural Analogs
tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate
- CAS Number : 1956322-97-6
- Molecular Formula : C₁₁H₁₂ClF₂N₃O₅
- Molecular Weight : 339.68 g/mol
- Substituents : Difluoromethoxy (-OCF₂H) at position 3.
- Key Differences: The difluoromethoxy group introduces strong electron-withdrawing effects due to fluorine atoms, increasing the pyridine ring’s electrophilicity compared to ethoxy. Higher molecular weight (339.68 vs. ~315.71 for the ethoxy analog) due to fluorine substitution.
tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate
- CAS Number : 1956384-96-5
- Molecular Formula : C₁₃H₁₈ClN₃O₅
- Molecular Weight : 331.75 g/mol
- Substituents : Isopropoxy (-OCH(CH₃)₂) at position 3.
- Lower electron-withdrawing effect compared to ethoxy or difluoromethoxy, leading to milder ring activation. Commercial availability issues (discontinued per ), suggesting synthetic or stability challenges .
Comparative Data Table
Reactivity Trends
- Electrophilicity : Difluoromethoxy > Ethoxy > Isopropoxy (due to electron-withdrawing vs. donating effects).
- Nucleophilic Substitution : The ethoxy and difluoromethoxy analogs react faster at position 4 (chloro) than the isopropoxy derivative, where steric hindrance slows reactivity.
- Nitro Reduction : All analogs can undergo nitro-to-amine reduction, but difluoromethoxy’s electron withdrawal may accelerate this process .
Biological Activity
tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate is a synthetic compound belonging to the carbamate family, characterized by its unique structural features, including a tert-butyl group, a chloro substituent, an ethoxy group, and a nitro group attached to a pyridine ring. Its molecular formula is C12H16ClN3O5, with a molecular weight of approximately 287.73 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C12H16ClN3O5 |
| Molecular Weight | 287.73 g/mol |
| Functional Groups | Carbamate, Nitro, Chloro, Ethoxy |
| Potential Applications | Medicinal chemistry, organic synthesis |
The presence of various functional groups suggests that this compound may exhibit diverse biological activities, making it a candidate for further pharmacological studies.
Biological Activity
Research into the biological activity of this compound indicates potential applications in neuroprotection and anti-inflammatory responses. The following sections detail key findings from relevant studies.
Neuroprotective Effects
A study investigating compounds similar to this compound highlighted its potential neuroprotective properties. In vitro assays demonstrated that certain derivatives could inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound exhibited a protective effect on astrocytes against amyloid-beta-induced toxicity by reducing levels of TNF-alpha and oxidative stress markers .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of β-secretase and Acetylcholinesterase : Similar compounds have shown the ability to inhibit β-secretase activity, which is crucial for the production of amyloid-beta peptides. This inhibition can potentially reduce amyloid plaque formation in the brain.
- Reduction of Inflammatory Cytokines : The compound may lower inflammatory cytokines such as TNF-alpha, contributing to its neuroprotective effects.
Case Studies
In a comparative analysis of various compounds with similar structures, it was found that those containing nitro and chloro substituents exhibited enhanced biological activity. For instance:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | TBD | Neuroprotective effects |
| M4 Compound | 15.4 | β-secretase inhibition |
| Galantamine | TBD | Acetylcholinesterase inhibition |
These findings suggest that the specific arrangement of functional groups in this compound may enhance its therapeutic potential compared to other compounds .
Q & A
Q. What are the common synthetic routes for tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate?
The synthesis typically involves sequential functionalization of a pyridine core. A representative approach includes:
- Step 1 : Nitration and halogenation of the pyridine ring to introduce nitro and chloro groups.
- Step 2 : Ethoxylation via nucleophilic substitution under basic conditions.
- Step 3 : Carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies, often via reaction with Boc anhydride or chloroformate derivatives in the presence of a base (e.g., DMAP or triethylamine). Detailed protocols for analogous compounds are described in European patent applications, where multi-step syntheses are optimized for yield and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in a cool, dry environment (room temperature) away from direct sunlight and moisture. Use airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group .
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the tert-butyl group typically resonates at δ ~1.3–1.4 ppm in H NMR, while aromatic protons appear downfield (δ 8–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve complex stereochemistry .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Acidic/Basic Conditions : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Avoid prolonged exposure to alkaline conditions to prevent deprotection .
- Thermal Stability : Decomposition occurs above 150°C; use controlled heating (e.g., reflux under nitrogen) during synthesis .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign coupling patterns and long-range correlations, especially for overlapping aromatic signals .
- Isotopic Labeling : Use deuterated solvents or isotopic tracers to distinguish between similar functional groups (e.g., nitro vs. ethoxy groups).
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in assignments for complex multi-ring systems .
Q. What strategies optimize the yield of this carbamate in multi-step syntheses?
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization of the pyridine ring .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Reaction Monitoring : In-situ FTIR or TLC tracks intermediate formation, reducing side reactions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Molecular Dynamics (MD) Simulations : Model steric and electronic effects of the nitro and ethoxy groups on reaction pathways (e.g., nucleophilic aromatic substitution).
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
- Reaction Mechanism Elucidation : Transition state analysis via Gaussian or ORCA software identifies rate-limiting steps in carbamate formation .
Q. What are the implications of conflicting crystallographic data for this compound?
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures, particularly for non-merohedral twinning .
- Disorder Modeling : Apply PART/SUMP restraints to resolve positional disorder in the tert-butyl or ethoxy groups .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
